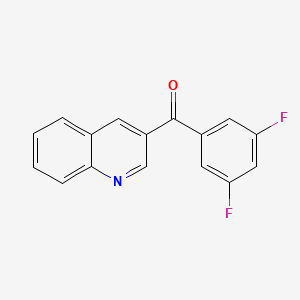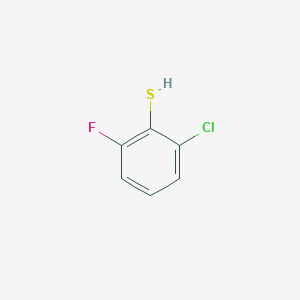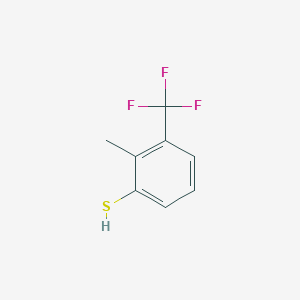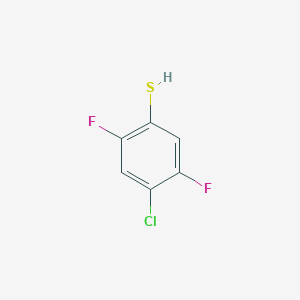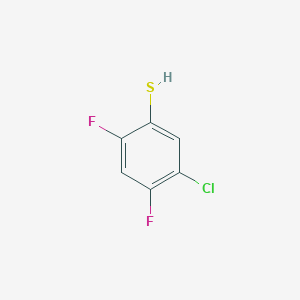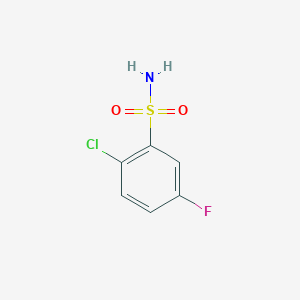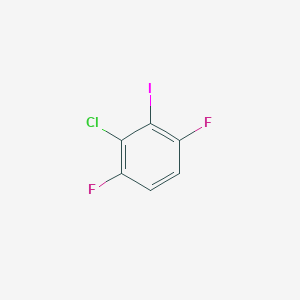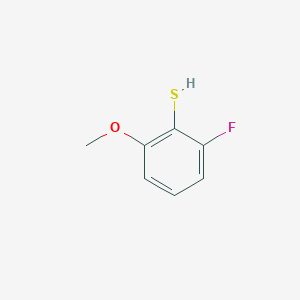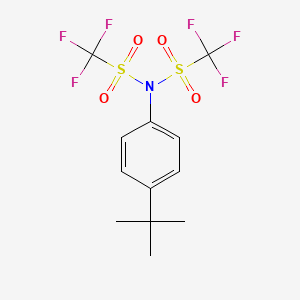![molecular formula C19H20FN3O3 B3335472 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid CAS No. 1217683-55-0](/img/structure/B3335472.png)
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid
Übersicht
Beschreibung
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its potent antibacterial properties and is primarily used in veterinary medicine . The compound is characterized by its unique bicyclic structure, which contributes to its high efficacy against a broad spectrum of bacterial pathogens .
Wirkmechanismus
Target of Action
Danofloxacin, a member of the fluoroquinolone family, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Danofloxacin exerts its antimicrobial activity by inhibiting these enzymes, thereby preventing bacterial DNA from unwinding and duplicating . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Biochemical Pathways
As a fluoroquinolone, it is known to interfere with the dna replication process of bacteria, which is a critical pathway for bacterial survival and proliferation .
Pharmacokinetics
The pharmacokinetics of danofloxacin have been studied in various animal species. After oral administration at a dose of 5 mg/kg body weight to Gushi chickens, the peak concentration reached 0.53 μg/mL at 4 hours . The half-life of absorption was determined to be 2.37 ± 1.60 hours, and the bioavailability was calculated as 40.12 ± 15.83% . The area under the concentration–time curve (AUC 0-∞) was determined to be 4.72 ± 1.86 and 11.76 ± 3.25 h·µg/mL for oral and intravenous administration, respectively . The corresponding elimination half-life (t 1/2λz) was measured as 11.24 ± 3.90 and 10.17 ± 3.72 hours . The total dose excreted in urine ranged between 2.84% to 3.94% in every two hours during the first 24 hours after administration .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by danofloxacin leads to the disruption of bacterial DNA replication and repair, resulting in bacterial cell death . This makes danofloxacin an effective antibiotic agent against a broad spectrum of Gram-negative and Gram-positive bacteria, mycoplasma, and chlamydia species .
Action Environment
The action of danofloxacin can be influenced by various environmental factors. For instance, the gastrointestinal environment can affect the absorption and distribution of danofloxacin . Moreover, the presence of other microbial species and the overall health status of the host organism can also impact the efficacy of danofloxacin .
Biochemische Analyse
Biochemical Properties
Danofloxacine plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication and transcription . These interactions are critical for its antibacterial effects. Additionally, Danofloxacine has been shown to interact with efflux transporters such as P-glycoprotein and MRP2, which can influence its absorption and distribution within the body .
Cellular Effects
Danofloxacine exerts significant effects on various cell types and cellular processes. It disrupts bacterial cell function by inhibiting DNA synthesis, leading to cell death. In mammalian cells, Danofloxacine can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce oxidative stress and apoptosis in certain cell types . Additionally, Danofloxacine has been observed to influence the expression of genes involved in inflammatory responses and immune regulation .
Molecular Mechanism
The molecular mechanism of Danofloxacine involves its binding to bacterial DNA gyrase and topoisomerase IV, forming a complex that prevents the supercoiling and relaxation of DNA necessary for replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death. Danofloxacine’s interaction with efflux transporters also plays a role in its pharmacokinetics, affecting its absorption, distribution, and elimination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Danofloxacine can change over time. It has been observed that Danofloxacine remains stable under various conditions, but its efficacy can decrease due to the development of bacterial resistance . Long-term exposure to Danofloxacine can lead to changes in cellular function, including alterations in gene expression and metabolic activity . Additionally, studies have shown that Danofloxacine can degrade over time, affecting its potency and effectiveness .
Dosage Effects in Animal Models
The effects of Danofloxacine vary with different dosages in animal models. At therapeutic doses, Danofloxacine effectively treats bacterial infections in livestock, such as respiratory diseases in cattle and pigs . At higher doses, Danofloxacine can cause toxic effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its antibacterial activity but increases the risk of adverse effects .
Metabolic Pathways
Danofloxacine is involved in various metabolic pathways, primarily in the liver. It undergoes biotransformation by liver enzymes, resulting in the formation of metabolites that are excreted via urine and feces . The primary metabolic pathways include oxidation, reduction, and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of Danofloxacine . These metabolic processes can influence the drug’s efficacy and toxicity.
Transport and Distribution
Danofloxacine is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to target tissues such as the lungs, intestines, and mammary glands . Efflux transporters like P-glycoprotein and MRP2 play a significant role in its transport, affecting its concentration in different tissues . Danofloxacine’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic effects .
Subcellular Localization
Danofloxacine’s subcellular localization is primarily within the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV . In mammalian cells, Danofloxacine can localize to various subcellular compartments, including the mitochondria and endoplasmic reticulum . Its localization can influence its activity and function, as well as its potential to induce cellular stress and apoptosis.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid involves several steps:
Fluorination: The addition of a fluorine atom at the 6th position of the quinoline ring.
Bicyclic Amine Introduction: The incorporation of the 5-methyl-2,5-diazabicyclo[2.2.1]heptane moiety at the 7th position.
Carboxylation: The addition of a carboxylic acid group at the 3rd position.
Industrial production methods typically involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinoline ring, affecting its antibacterial properties.
Substitution: Halogenation and alkylation reactions can introduce different functional groups, altering the compound’s activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . Major products formed from these reactions include various quinolone derivatives with modified antibacterial activity .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.
Industry: Utilized in the development of new antibacterial agents and veterinary pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid is unique due to its bicyclic amine structure, which enhances its binding affinity to bacterial enzymes. Similar compounds include:
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different chemical structure.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
These compounds share a common quinolone core but differ in their substituents, which affect their antibacterial spectrum and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVECGLEOSESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861213 | |
| Record name | 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


